molecular formula C7H14N4O6 B14196020 (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid CAS No. 923060-68-8

(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid

Cat. No.: B14196020
CAS No.: 923060-68-8
M. Wt: 250.21 g/mol
InChI Key: DWEAKTMQLUMSKA-DKWTVANSSA-N
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Description

(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid is a compound that combines the structural features of an amino acid and a hydrazone. This unique combination makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves the reaction of (2S)-2-aminobutanedioic acid with hydrazine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the hydrazone linkage. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydrazone group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure makes it a valuable tool for probing biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydrazone group in the compound can form reversible covalent bonds with target molecules, making it a versatile tool for studying dynamic biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutanedioic acid: This compound shares the amino acid structure but lacks the hydrazone group.

    2-(hydrazinylmethylideneamino)acetic acid: This compound contains the hydrazone group but lacks the amino acid structure.

Uniqueness

The combination of an amino acid and a hydrazone group in (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

923060-68-8

Molecular Formula

C7H14N4O6

Molecular Weight

250.21 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid

InChI

InChI=1S/C4H7NO4.C3H7N3O2/c5-2(4(8)9)1-3(6)7;4-6-2-5-1-3(7)8/h2H,1,5H2,(H,6,7)(H,8,9);2H,1,4H2,(H,5,6)(H,7,8)/t2-;/m0./s1

InChI Key

DWEAKTMQLUMSKA-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.C(C(=O)O)N=CNN

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.C(C(=O)O)N=CNN

Origin of Product

United States

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